molecular formula C12H22ClNO3 B1394764 3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 1220020-91-6

3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No.: B1394764
CAS No.: 1220020-91-6
M. Wt: 263.76 g/mol
InChI Key: SLVTYVMGHDFRNJ-UHFFFAOYSA-N
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Description

3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of piperidine with tetrahydro-2H-pyran-4-carboxylic acid under specific conditions to form the ester linkage. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperidinylmethyl derivatives: These compounds share the piperidine ring structure and have similar chemical properties.

    Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and have similar reactivity.

Uniqueness

3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is unique due to the combination of both piperidine and tetrahydropyran rings in its structure. This dual-ring system provides distinct chemical and biological properties that are not found in compounds with only one of these rings.

Properties

IUPAC Name

piperidin-3-ylmethyl oxane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3.ClH/c14-12(11-3-6-15-7-4-11)16-9-10-2-1-5-13-8-10;/h10-11,13H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVTYVMGHDFRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(=O)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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